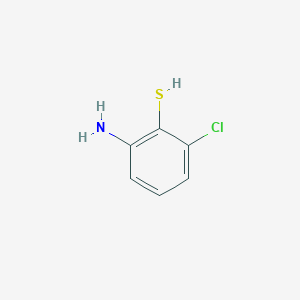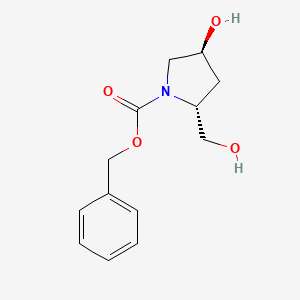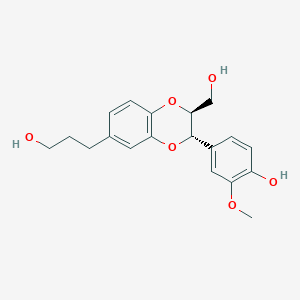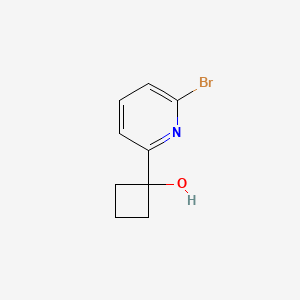
1-(6-Bromopyridin-2-yl)cyclobutanol
Overview
Description
1-(6-Bromopyridin-2-yl)cyclobutanol, also known as 6-BPCB, is an organic compound that has a variety of applications in the fields of chemistry and biochemistry. It is a cyclic ether which is formed from the reaction of pyridine and bromide in aqueous solution. The compound has a wide range of applications in chemical synthesis and biochemistry due to its unique structure and properties.
Scientific Research Applications
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities
Cyclobutane-containing alkaloids, similar in structural motif to 1-(6-Bromopyridin-2-yl)cyclobutanol, have been isolated from both terrestrial and marine species. These compounds exhibit a wide range of biological activities, including antimicrobial, antibacterial, antitumor, and others. The review by Sergeiko et al. (2008) highlights the importance of cyclobutane-containing alkaloids in drug discovery due to their varied biological activities and potential as leads for new therapeutic agents Sergeiko et al., 2008.
[2 + 2]-Cycloaddition-derived Cyclobutane Natural Products
Yang et al. (2022) review the structural diversity, sources, bioactivities, and biomimetic syntheses of [2 + 2]-cycloaddition-derived cyclobutane natural products. These compounds, related to the broader class including this compound, are noted for their distinctive architectures and diverse biological effects. This body of work underscores the significance of cyclobutane structures in the development of new synthetic methods and the investigation of natural product chemistry Yang et al., 2022.
Cyclodextrins and Their Uses
Cyclodextrins, a family of cyclic oligosaccharides, demonstrate the ability to form inclusion complexes with various molecules, including potentially cyclobutanol derivatives. These complexes can significantly alter the properties of the guest molecules, leading to a wide range of industrial and pharmaceutical applications. Valle (2004) explores the utility of cyclodextrins in modifying the solubility and stability of guest compounds, highlighting their potential in enhancing the delivery and efficacy of drugs Valle, 2004.
Synthetic Strategies and Pharmacology of Cyanopyridine Derivatives
The review by Ghosh et al. (2015) on 2-oxo-3-cyanopyridine derivatives, which share a pyridine moiety with this compound, discusses the pharmacological significance of these compounds. Highlighting their diverse biological activities, this review underscores the importance of structural motifs present in this compound for medicinal chemistry and drug design Ghosh et al., 2015.
Mechanism of Action
The mechanism of action of “1-(6-Bromopyridin-2-yl)cyclobutanol” is not clear from the available information. It’s important to note that this compound is used for research purposes, and its mechanism of action may depend on the specific context of the research.
Safety and Hazards
The safety data sheet for “1-(6-Bromopyridin-2-yl)cyclobutanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-4-1-3-7(11-8)9(12)5-2-6-9/h1,3-4,12H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPISFJLSPYBUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
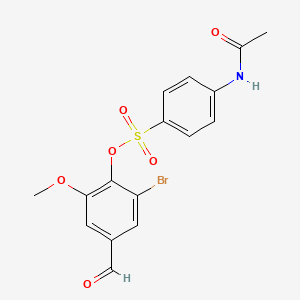
![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)
![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)
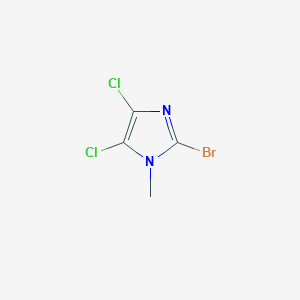

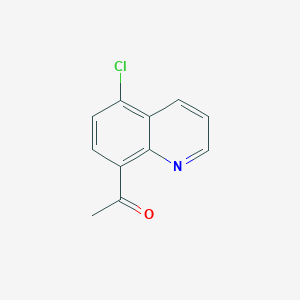
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid](/img/structure/B3034204.png)


![(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B3034208.png)

